Cas no 19077-20-4 (1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl-)

1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl- structure
19077-20-4 structure
Product Name:1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl-
CAS-nummer:19077-20-4
MF:C21H28ClN3S
MW:389.985122680664
CID:1384535
PubChem ID:10045882
Update Time:2025-04-20

1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl-
    • Chlorpromazine EP impurity B
    • 2-Chloro-10-[3-[[3-(dimethylamino)propyl]methylamino] propyl]phenothiazine
    • 2512203-91-5
    • 2-Chloro-10-[3-[[3-(dimethylamino)propyl]methylamino]propyl]phenothiazine Dihydrochloride
    • Chlorpromazine hydrochloride impurity B [EP]
    • N-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride
    • N-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl-1,3-propanediamine Dihydrochloride; N1-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-N1,N3,N3-trimethyl-1,3-propanediamine Dihydrochloride; Chlorpromazine Dihydrochloride Impurity B; Chlorpromazine Dihydrochloride EP Impurity B
    • 1,3-Propanediamine, N-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N,N',N'-trimethyl-
    • 1,3-Propanediamine, N1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N1,N3,N3-trimethyl-
    • Q5S3FXN3C4
    • 19077-20-4
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
    • N1-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-N1,N3,N3-trimethyl-1,3-propanediamine
    • Phenothiazine, 2-chloro-10-(3-((3-(dimethylamino)propyl)methylamino)propyl)-
    • N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine
    • 2-Chloro-10-[3-[[3-(dimethylamino)propyl]methylamino]propyl]phenothiazine
    • N-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-N,N,N-trimethylpropane-1,3-diamine
    • N1-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine
    • UNII-Q5S3FXN3C4
    • Inchi: 1S/C21H28ClN3S/c1-23(2)12-6-13-24(3)14-7-15-25-18-8-4-5-9-20(18)26-21-11-10-17(22)16-19(21)25/h4-5,8-11,16H,6-7,12-15H2,1-3H3
    • InChI-sleutel: TUQCMXWJPGAJBI-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2=C(C=1)N(C1C=CC=CC=1S2)CCCN(C)CCCN(C)C

Berekende eigenschappen

  • Exacte massa: 389.16954
  • Monoisotopische massa: 389.1692468g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 422
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.6
  • Topologisch pooloppervlak: 35Ų

Experimentele eigenschappen

  • PSA: 9.72

1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl- Beveiligingsinformatie

1,3-Propanediamine,N-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-N,N',N'-trimethyl- Prijsmeer >>

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